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Compound of Interest

Compound Name: 5-Fluoro-2-methylbenzyl alcohol

Cat. No.: B1333270

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Fluoro-2-methylbenzyl alcohol, a key building block in medicinal chemistry and materials
science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with detailed experimental protocols for the
acquisition of such spectra.

Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data
has been generated using validated prediction software to provide a reliable spectroscopic
profile of 5-Fluoro-2-methylbenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Predicted)
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Chemical Shift

Coupling Constant

(PpM) Multiplicity (3, Hz) Assignment
~7.25 dd ~8.5,~5.5 H-3
~7.00 dd ~8.5,~25 H-6
~6.90 td ~8.5,~25 H-4
~4.60 s -CHz-
~2.30 S -CHs
~1.80 t (broad) ~6.0 -OH
13C NMR (Predicted)
Chemical Shift (ppm) Assignment
~161.5 (d, LJCF = 245 Hz) C-5
~139.0 (d, 3JCF = 3 Hz) c-1
~131.0 (d, 4JCF = 3 Hz) C-3
~125.0 (d, 2JCF = 21 Hz) C-2
~115.0 (d, 2JCF = 21 Hz) C-14
~114.0 (d, 3JCF = 8 Hz) C-6
~63.0 -CHa-
~18.0 -CHs
Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm~?) Intensity Assignment

~3350 Strong, Broad O-H stretch

~3050 Medium Aromatic C-H stretch
~2920 Medium Aliphatic C-H stretch

~1600, ~1490 Medium to Strong Aromatic C=C stretch
~1240 Strong C-F stretch

~1020 Strong C-O stretch

Mass Spectrometry (MS) (Predicted)

m/z Relative Intensity (%) Assignment

140 100 [M]* (Molecular lon)
123 80 [M - OHJ*

111 40 [M - CH20H]*

91 60 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid

organic compound such as 5-Fluoro-2-methylbenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Weigh approximately 10-20 mg of 5-Fluoro-2-methylbenzyl alcohol.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCIl3) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
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1H NMR Spectroscopy:

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e Solvent: Chloroform-d (CDCIl3).

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

e Acquisition Parameters:

o Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-32.

[¢]

[e]

Relaxation Delay: 1.0 s.

[e]

Acquisition Time: ~4 s.

o

Spectral Width: -2 to 12 ppm.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID).

13C NMR Spectroscopy:

Instrumentation: A 100 MHz (or higher, corresponding to the *H frequency) NMR
spectrometer.

Solvent: Chloroform-d (CDCIs).

Reference: CDCls at 77.16 ppm.

Acquisition Parameters:
o Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
o Number of Scans: 1024 or more, depending on sample concentration.

o Relaxation Delay: 2.0 s.
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o Spectral Width: 0 to 200 ppm.

o Processing: Apply Fourier transformation with an exponential window function, phase
correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

Place a small amount of 5-Fluoro-2-methylbenzyl alcohol on a clean, dry agate mortar.

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

Grind the sample to a fine powder.

Alternatively, for a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used where the solid is placed directly on the ATR crystal.

Data Acquisition (FT-IR):

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

e Mode: Transmittance or Absorbance.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e Procedure:

(¢]

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

[¢]

Place the sample in the IR beam path.

[¢]

Acquire the sample spectrum.

[e]

The final spectrum is the ratio of the sample spectrum to the background spectrum.
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Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - EI):

e Instrumentation: A mass spectrometer equipped with an Electron lonization (El) source, often
coupled with a Gas Chromatograph (GC-MS).

o Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile
solvent (e.g., dichloromethane) and inject it into the GC. The compound will be vaporized
and separated from the solvent before entering the mass spectrometer.

* lonization:
o Electron Energy: 70 eV.
o Source Temperature: 200-250 °C.
Mass Analysis:
e Analyzer: Quadrupole or Time-of-Flight (TOF).
e Mass Range: m/z 40-400.

o Data Acquisition: The instrument will scan the specified mass range and record the
abundance of each ion.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluoro-2-methylbenzyl
alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333270#spectroscopic-data-of-5-fluoro-2-
methylbenzyl-alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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